Methyl isonicotinimidate
Overview
Description
“Methyl isonicotinimidate” is a compound used as a semiochemical . It is also known as 4-pyridine carboxylic acid and isonicotinic acid methyl ester . It is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .
Synthesis Analysis
The synthesis of isonicotinamide derivatives involves quaternization reactions of isonicotinamide with methyl iodide and differently substituted 2-bromoacetophenones . This process is facilitated by microwave irradiation, which avoids standard heating and column chromatography, resulting in high yields and shorter reaction times .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isonicotinamide derivatives include the cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides . This reaction is facilitated by ultrasound irradiation, which enables the utilization of mechanical and thermal energy for chemical reactions without significantly modifying the reaction medium .Physical And Chemical Properties Analysis
Methyl isonicotinimidate is an orange/brown compound with a melting point of 16.1°C and a boiling point of 208.0°C . It is classified as toxic and is used in laboratory chemicals and the manufacture of chemical compounds .Scientific Research Applications
Pest Management
Methyl isonicotinate, a variant of Methyl Isonicotinimidate, has been extensively researched for its applications in pest management, particularly for thrips. It acts as a non-pheromone semiochemical, showing promise in various strategies such as enhanced monitoring, mass trapping, lure and kill, and as a behavioral synergist in combination with insecticides. This compound has been effective against multiple thrips species, including major virus vectors like western flower thrips and onion thrips (Teulon et al., 2017). Additionally, its use in products like LUREM-TR and FROC in Europe and plans for its release in Australasia highlight its growing significance in integrated pest management (Teulon et al., 2011).
Antifungal Applications
Research into the antifungal properties of related compounds like omega-bromoacetoacetanilide isonicotinylhydrazone, a derivative of isonicotinic acid hydrazide, has revealed significant activity against pathogenic fungal strains. This suggests potential therapeutic applications in treating fungal infections (Deepa & Aravindakshan, 2004).
Antibacterial and Antitubercular Potential
Isonicotinic acid hydrazide, commonly known as isoniazid, derived from isonicotinic acid, has been a key antibacterial agent in tuberculosis treatment. Its interaction with microbial cell walls and ability to form Schiff’s bases, leading to potential antitubercular properties, underscores the importance of such derivatives in medical research and applications (Seydel et al., 1976).
Agricultural Applications
The use of related compounds in agriculture, such as for biofumigation, has been explored. Biofumigation involves the use of Brassica green manures releasing isothiocyanates, similar to methyl isothiocyanate, which is an alternative to methyl bromide. This approach shows potential in managing soilborne pests and diseases in cropping systems (Matthiessen & Kirkegaard, 2006).
Epigenetic and Genetic Research
Methyl isonicotinate and related compounds have been used in epigenetic and genetic studies. For instance, studies have explored the role of methylated DNA sequences as cancer biomarkers, indicating the broader application of methylated compounds in biomedical research (Kagan et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl pyridine-4-carboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSZWGAZDIXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480975 | |
Record name | Methyl isonicotinimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isonicotinimidate | |
CAS RN |
35451-46-8 | |
Record name | Methyl isonicotinimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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